Boc-his(1-ME)-OH

Description

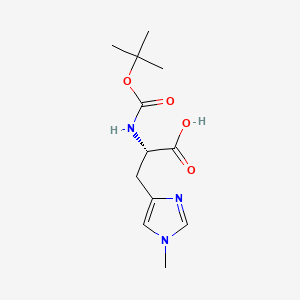

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(1-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-15(4)7-13-8/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKFPCXOYMKRSO-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-His(1-Me)-OH and Boc-His(3--Me)-OH: A Comparative Analysis for Peptide Synthesis and Drug Development

Abstract

In the landscape of peptide chemistry and therapeutic peptide development, the precise control over the chemical properties of amino acid building blocks is paramount. Histidine, with its unique imidazole side chain, plays critical roles in biological activity, often acting as a proton shuttle, a metal ligand, or a key component of a pharmacophore. Chemical modification of the imidazole ring, specifically through methylation, offers a powerful tool to modulate a peptide's physicochemical properties, stability, and biological function. This guide provides a comprehensive, in-depth comparison of two critical regioisomers of N-α-Boc-protected methylated histidine: Boc-L-His(1-Me)-OH and Boc-L-His(3-Me)-OH . We will dissect their structural nuances, analytical differentiation, synthetic considerations, and functional implications, providing researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in their synthetic and research endeavors.

The Core Distinction: Structure and Nomenclature

The fundamental difference between these two compounds lies in the position of the methyl group on the imidazole ring of the histidine side chain. The imidazole ring contains two nitrogen atoms, which are designated by IUPAC nomenclature as N-π (pros, 'near' the side chain) and N-τ (tele, 'far' from the side chain).

-

Boc-His(1-Me)-OH , also known as Boc-His(π-Me)-OH , has the methyl group on the N-π nitrogen. This is the nitrogen atom closer to the amino acid backbone.

-

Boc-His(3-Me)-OH , also known as Boc-His(τ-Me)-OH , has the methyl group on the N-τ nitrogen, the one further from the backbone.[1]

This seemingly subtle structural difference has profound consequences for the molecule's electronic properties, steric profile, and its ability to engage in intermolecular interactions.

Caption: Chemical structures of Boc-His(1-Me)-OH and Boc-His(3-Me)-OH isomers.

Impact on Physicochemical Properties

The position of the methyl group fundamentally alters the electronic nature of the imidazole ring.

-

Basicity and pKa: The N-τ nitrogen is generally more basic than the N-π nitrogen. Methylation at N-τ in Boc-His(3-Me)-OH permanently occupies this more basic site, leaving the less basic N-π nitrogen available for protonation. Conversely, methylation at N-π in Boc-His(1-Me)-OH leaves the more basic N-τ nitrogen free. This results in a significant difference in the pKa of the remaining imidazole nitrogen.

-

Hydrogen Bonding: A critical consequence of methylation is the elimination of a hydrogen bond donor at the site of methylation. When incorporated into a peptide, a His(1-Me) residue can only act as a hydrogen bond acceptor at N-τ, while a His(3-Me) residue can only accept at N-π. Unmethylated histidine, by contrast, can act as both a donor and acceptor at either nitrogen, depending on the tautomeric state.

-

Steric Hindrance: The methyl group introduces steric bulk. In Boc-His(1-Me)-OH, this bulk is closer to the peptide backbone, which can potentially influence local peptide conformation. In Boc-His(3-Me)-OH, the methyl group is more distal.[2]

Analytical Differentiation: A Practical Guide

Distinguishing between the two isomers is non-trivial but essential for quality control and ensuring the correct building block is used in a synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive technique for isomer identification. The chemical shifts of the imidazole ring protons and carbons are highly sensitive to the electronic environment, which is directly altered by the methyl group's position.

-

¹H NMR: The two protons on the imidazole ring (C2-H and C5-H) will have distinct chemical shifts. Furthermore, the chemical shift of the N-methyl group itself is a key indicator. Studies on similar protected histidine derivatives have shown that nearly all proton signals in the molecule are influenced by the position of the side-chain protecting group, which can be explained by differences in intramolecular interactions like hydrogen bonding.

-

¹³C NMR: The carbon chemical shifts of the imidazole ring (C2, C4, and C5) provide an unambiguous fingerprint for each isomer. The chemical shift difference between C4 and C5, in particular, can be a reliable marker for the coordination and substitution pattern of the imidazole ring.[3]

| Nucleus | Boc-His(1-Me)-OH (π-Me) | Boc-His(3-Me)-OH (τ-Me) | Rationale for Difference |

| ¹H NMR (C2-H) | Typically downfield | Typically upfield | The electron-donating methyl group at the adjacent nitrogen (N1) in the π-isomer deshields the C2 proton more effectively. |

| ¹H NMR (C5-H) | Typically upfield | Typically downfield | The methyl group at N3 in the τ-isomer has a more pronounced deshielding effect on the distal C5 proton. |

| ¹H NMR (N-CH₃) | Distinct chemical shift | Distinct chemical shift | The local electronic and magnetic environments differ significantly between the N-π and N-τ positions. |

| ¹³C NMR (C2) | Shifted | Shifted | Highly sensitive to the substitution pattern of the adjacent nitrogen atoms. |

| ¹³C NMR (C4/C5) | Shifted | Shifted | The position of the methyl group breaks the symmetry and induces distinct shifts for C4 and C5. |

Note: Exact chemical shifts can vary based on solvent and concentration. The table indicates general trends.

Chromatographic Methods

The two isomers often exhibit different polarities, allowing for their separation and identification using chromatography.

-

Thin-Layer Chromatography (TLC): The isomers can show different retention factors (Rf values) on silica gel plates.

-

High-Performance Liquid Chromatography (HPLC): A well-optimized reversed-phase HPLC method can effectively separate the two isomers, providing a quantitative measure of purity and identity.

Synthesis and Application in Peptide Chemistry

The incorporation of these methylated histidine derivatives into peptides requires careful consideration of the synthetic strategy and potential side reactions.

Synthesis of the Building Blocks

The synthesis of Boc-His(1-Me)-OH and Boc-His(3-Me)-OH typically starts from N-α-Boc-histidine. The key challenge is the regioselective methylation of the imidazole ring. Direct methylation often yields a mixture of both isomers that must be separated chromatographically.[4] Strategic approaches, such as using temporary protecting groups on one of the imidazole nitrogens, can be employed to direct methylation to the desired position, though this adds complexity to the synthesis.

Solid-Phase Peptide Synthesis (SPPS) Considerations

Both isomers are generally compatible with standard Boc- and Fmoc-based SPPS protocols.[5][6] The methyl group acts as a permanent side-chain protecting group for its respective nitrogen.

Caption: Generalized workflow for incorporating Boc-His(Me)-OH in SPPS.

A Critical Issue: Racemization

Histidine is notoriously prone to racemization during the activation step of peptide coupling. This is an intramolecular process catalyzed by the lone pair of electrons on the N-π nitrogen, which can abstract the α-proton of the activated amino acid.[7]

-

Boc-His(1-Me)-OH (π-Me): By methylating the N-π nitrogen, the catalytic base for racemization is blocked. This makes Boc-His(1-Me)-OH and its Fmoc-protected counterpart, Fmoc-His(1-Me)-OH, highly resistant to racemization during coupling. This is a significant advantage for the synthesis of high-purity peptides.[8]

-

Boc-His(3-Me)-OH (τ-Me): In this isomer, the N-π nitrogen remains unprotected and available to catalyze racemization. Therefore, the risk of epimerization during coupling is significantly higher compared to the N-π methylated version. While still an improvement over some older protecting groups, it requires more careful selection of coupling reagents (e.g., using less basic conditions or specific additives) to minimize this side reaction.[9]

Functional Consequences in Peptides and Drug Development

The choice between incorporating a 1-methylhistidine or a 3-methylhistidine residue is not merely a synthetic decision; it is a critical design element that can profoundly influence the final peptide's biological properties.[10]

-

Receptor Binding and Activity: Many peptide-receptor interactions rely on precise hydrogen bonding networks. By selectively eliminating a hydrogen bond donor at either the N-π or N-τ position, a medicinal chemist can probe the requirements of a binding pocket. For instance, if a receptor requires a hydrogen bond to the N-τ nitrogen, a peptide containing His(1-Me) would likely retain activity, while a peptide with His(3-Me) would be inactive. This has been shown to affect binding affinity and catalytic activity in enzyme mimics.[2]

-

Modulation of Metal Chelation: The imidazole side chain is a key ligand for metal ions like Zn²⁺, Cu²⁺, and Fe²⁺ in metalloproteins. Methylation alters the electronic properties and steric accessibility of the nitrogen atoms, thereby modulating the affinity and geometry of metal coordination.[11]

-

Enhanced Metabolic Stability: The methyl group can sterically hinder access by metabolic enzymes (e.g., peptidases), potentially increasing the in vivo half-life of a peptide therapeutic.[12]

-

Post-Translational Significance: In nature, histidine methylation is a known post-translational modification that regulates protein function.[10][13] For example, 3-methylhistidine is a biomarker for muscle protein breakdown, while 1-methylhistidine is primarily derived from dietary sources.[14] Using these modified residues in synthetic peptides allows researchers to mimic these natural states.

Experimental Protocols

Protocol 1: Exemplary Coupling of Boc-His(1-Me)-OH in Manual Boc-SPPS

This protocol assumes a standard Boc-SPPS strategy on a Merrifield resin.

-

Resin Preparation: Start with H-AA-Merrifield resin in a reaction vessel. Swell the resin in dichloromethane (DCM) for 30 minutes.

-

N-α-Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes, drain, and then treat with 50% TFA in DCM for 20 minutes.

-

Washing: Wash the resin sequentially with DCM (3x), Isopropanol (2x), and DCM (3x).

-

Neutralization: Treat the resin with 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes (2x). Wash with DCM (3x).

-

Amino Acid Activation: In a separate vial, dissolve Boc-His(1-Me)-OH (3 equivalents relative to resin substitution), HBTU (2.9 eq.), and HOBt (3 eq.) in N,N-Dimethylformamide (DMF). Add DIEA (6 eq.) and allow the solution to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the neutralized resin. Agitate for 1-2 hours at room temperature.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

-

Cycle Repetition: Proceed to the deprotection step for the next amino acid in the sequence.

Causality Note: Using Boc-His(1-Me)-OH is a deliberate choice to minimize the risk of racemization at the histidine residue, as the catalytically active N-π position is blocked. This ensures higher stereochemical purity in the final crude peptide.

Conclusion and Future Outlook

Boc-His(1-Me)-OH and Boc-His(3-Me)-OH are not interchangeable building blocks. The choice between them is a strategic decision with far-reaching implications for the ease of synthesis, purity, and ultimate biological function of a peptide.

-

Boc-His(1-Me)-OH is the superior choice when minimizing racemization is the highest priority, ensuring the stereochemical integrity of the final product.

-

Boc-His(3-Me)-OH is used when the specific properties of a τ-methylated imidazole are required for biological activity, for example, to block a specific hydrogen bonding site or to mimic a natural post-translational modification.

As peptide therapeutics become more complex and the demands for purity and specific activity increase, a deep understanding of the properties and applications of these isomeric building blocks is essential. Future research will likely focus on developing more efficient and regioselective synthetic routes to these compounds and further exploring their roles in creating peptides with novel therapeutic profiles.

References

-

Mergler, M., et al. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(10), 502-510. Available at: [Link]

-

Larsen, S.C., et al. (2021). Large-scale identification of protein histidine methylation in human cells. bioRxiv. Available at: [Link]

-

Rupa Health. (n.d.). 3-Methylhistidine. Retrieved from [Link]

-

Zhang, Y., et al. (2023). N‐methylation of histidine to tune tautomeric preferences in histidine‐heme coordination and enzyme‐mimetic catalysis. Angewandte Chemie. Available at: [Link]

-

Bachem. (2013). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA, 67(12), 874-878. Available at: [Link]

-

CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

-

National Institutes of Health. (2023). Histidine Nτ-methylation identified as a new posttranslational modification in histone H2A at His-82 and H3 at His-39. PubMed. Available at: [Link]

-

National Institutes of Health. (2022). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. PubMed. Available at: [Link]

-

National Institutes of Health. (n.d.). Boc-His(Boc)-OH. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Fmoc-K O (Boc)-OH (1). Retrieved from [Link]

-

CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

-

Hong Lab MIT. (n.d.). Accurate Measurement of Methyl 13C Chemical Shifts by Solid-State NMR for the Determination of Protein Side Chain Conformation. Retrieved from [Link]

-

ACS Publications. (2000). Cross-Correlated Relaxation Enhanced 1H−13C NMR Spectroscopy of Methyl Groups in Very High Molecular Weight Proteins and Protein Complexes. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection. Retrieved from [Link]

-

National Institutes of Health. (2012). A strong 13C chemical shift signature provides the coordination mode of histidines in zinc-binding proteins. PubMed. Available at: [Link]

-

Genes & Development. (2023). Putting a finger on histidine methylation. Retrieved from [Link]

-

BEVITAL AS. (n.d.). 3-Methylhistidine and 1-methylhistidine. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-His(Trt)-OH. Retrieved from [Link]

-

National Institutes of Health. (2005). Determination of 3-methylhistidine and 1-methylhistidine in untreated urine samples by capillary electrophoresis. PubMed. Available at: [Link]

-

Aapptec Peptides. (n.d.). Boc-His(Boc)-OH. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, July 16). Amino Acids - pH & pKa - Titration - Part 3. YouTube. Available at: [Link]

Sources

- 1. 3-Methylhistidine and 1-methylhistidine - BEVITAL AS [bevital.no]

- 2. researchgate.net [researchgate.net]

- 3. A strong 13C chemical shift signature provides the coordination mode of histidines in zinc-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BOC-HIS(1-ME)-OH synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 8. chimia.ch [chimia.ch]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Large-scale identification of protein histidine methylation in human cells | bioRxiv [biorxiv.org]

- 11. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. Histidine Nτ-methylation identified as a new posttranslational modification in histone H2A at His-82 and H3 at His-39 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Methylhistidine | Rupa Health [rupahealth.com]

A Deep Dive into the Dichotomy of Methylated Histidine Isomers: A Technical Guide to the Biological Roles of 1-Methylhistidine and 3-Methylhistidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the distinct biological roles of two closely related histidine derivatives: 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH). While structurally similar, these molecules serve as unique biomarkers with significant implications in nutritional science, clinical diagnostics, and therapeutic development. This document will dissect their synthesis, metabolism, and physiological relevance, offering a comprehensive resource for professionals in the field.

Section 1: The Foundational Distinction: Endogenous vs. Exogenous Markers

At the heart of understanding 1-MH and 3-MH lies a fundamental difference in their origins and what they represent in a biological context. 3-MH is an endogenous marker, reflecting the internal process of muscle protein breakdown.[1] In contrast, 1-MH is primarily an exogenous marker, indicative of dietary meat consumption.[2] This core distinction is the cornerstone of their application in research and clinical settings.

1.1. 3-Methylhistidine: A Window into Muscle Catabolism

3-Methylhistidine is synthesized through the post-translational methylation of histidine residues within the primary contractile proteins of skeletal muscle: actin and myosin.[1][3] This modification is a crucial step in the maturation of these proteins. When muscle tissue undergoes breakdown (catabolism), actin and myosin are degraded, releasing 3-MH into the bloodstream.[1] Importantly, once liberated, 3-MH is not reutilized for the synthesis of new proteins and is quantitatively excreted in the urine.[4] This makes urinary and plasma levels of 3-MH a direct and reliable indicator of the rate of myofibrillar protein degradation.[1]

Elevated levels of 3-MH are observed in various conditions associated with increased muscle breakdown, including:

-

Sarcopenia and Cachexia: Age-related muscle wasting (sarcopenia) and disease-associated muscle loss (cachexia) are characterized by a negative balance in muscle protein turnover, leading to elevated 3-MH excretion.[1][5]

-

Muscular Dystrophies and Myopathies: Diseases that directly affect muscle integrity result in accelerated protein degradation and consequently higher 3-MH levels.[6]

-

Trauma and Sepsis: Systemic inflammatory responses to injury or infection can trigger a hypercatabolic state, leading to significant muscle protein breakdown and a surge in 3-MH.[6]

-

Chronic Kidney Disease (CKD): In patients with CKD, elevated 3-MH can be a complex indicator, reflecting not only muscle wasting but also impaired renal clearance.[5]

1.2. 1-Methylhistidine: A Biomarker of Dietary Intake

Unlike its isomer, 1-MH is not synthesized endogenously in humans.[2] Its presence in the body is almost exclusively derived from the dietary intake of anserine, a dipeptide composed of β-alanine and 1-methylhistidine. Anserine is abundant in the muscle tissue of various animals, particularly poultry and red meat.[1] Upon consumption and digestion of meat, anserine is hydrolyzed, releasing 1-MH, which is then absorbed and subsequently excreted in the urine.[2]

The utility of 1-MH as a biomarker stems from its direct correlation with recent meat consumption.[1] This makes it an invaluable tool in nutritional epidemiology to:

-

Validate dietary questionnaires: Self-reported dietary information can be subjective and prone to error. Measuring urinary 1-MH provides an objective measure of meat intake.[7]

-

Distinguish between dietary and endogenous sources of 3-MH: In clinical studies, it is crucial to differentiate between 3-MH originating from muscle breakdown and that from meat consumption. The simultaneous measurement of 1-MH allows for this distinction.[6]

-

Assess adherence to dietary interventions: In studies requiring participants to follow specific dietary patterns (e.g., vegetarian or low-meat diets), 1-MH levels can be used to monitor compliance.

Section 2: Biochemical Pathways: Synthesis and Metabolism

The distinct biological roles of 1-MH and 3-MH are a direct consequence of their unique biochemical pathways.

2.1. The Endogenous Pathway of 3-Methylhistidine Synthesis

The synthesis of 3-MH is a post-translational modification that occurs after histidine has been incorporated into actin and myosin polypeptide chains. This process is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase. Recent research has identified SET domain-containing protein 3 (SETD3) as the primary enzyme responsible for the methylation of histidine at the N-3 position in actin.[3][8] The methylation of myosin is also a post-translational event, contributing to the overall pool of 3-MH.

Caption: Endogenous synthesis and release of 3-methylhistidine.

2.2. The Exogenous Pathway of 1-Methylhistidine

The journey of 1-MH in the human body begins with the consumption of meat containing the dipeptide anserine. The enzyme responsible for the synthesis of anserine in animals is carnosine N-methyltransferase. In humans, ingested anserine is broken down by peptidases in the gastrointestinal tract into its constituent amino acids, β-alanine and 1-MH. The enzyme METTL9 has been identified as a protein histidine methyltransferase that can methylate histidine at the N-1 position, but its primary role in humans is not the synthesis of free 1-MH for physiological functions but rather the modification of specific proteins.[9][10][11][12]

Caption: Exogenous pathway of 1-methylhistidine from dietary intake.

Section 3: Quantitative Analysis: Methodologies and Data

The accurate quantification of 1-MH and 3-MH is paramount for their use as biomarkers. Due to their isomeric nature, chromatographic separation is essential.

3.1. Analytical Techniques

3.1.1. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is the gold standard for the sensitive and specific quantification of 1-MH and 3-MH in biological matrices such as urine and plasma.[13][14]

Experimental Protocol: UPLC-MS/MS for Urinary 1-MH and 3-MH [13][14]

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex mix the samples to ensure homogeneity.

-

Centrifuge at 10,000 x g for 10 minutes to pellet any particulate matter.

-

Prepare a working solution of an isotopic internal standard (e.g., d3-3-methylhistidine).

-

Dilute a 50 µL aliquot of the urine supernatant 1:10 with the internal standard solution in a microcentrifuge tube.

-

Vortex mix the diluted sample.

-

-

Chromatographic Separation:

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: A reverse-phase column suitable for polar analytes, such as a Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 95% B to 50% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Data Analysis: Quantify the analytes by comparing the peak area ratios of the analytes to the internal standard against a standard curve.

-

3.1.2. Capillary Electrophoresis (CE)

Capillary electrophoresis is another powerful technique for the separation and quantification of these isomers, offering high resolution and short analysis times.[15][16][17]

Experimental Protocol: Capillary Zone Electrophoresis for Urinary 1-MH and 3-MH [16]

-

Sample Preparation:

-

Thaw and centrifuge urine samples as described for UPLC-MS/MS.

-

Dilute the urine supernatant 1:20 with deionized water.

-

Filter the diluted sample through a 0.22 µm syringe filter.

-

-

CE Separation:

-

CE System: Beckman P/ACE MDQ or equivalent.

-

Capillary: Fused-silica capillary (50 µm i.d., 360 µm o.d., 57 cm total length, 50 cm effective length).

-

Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.

-

Voltage: 20 kV.

-

Temperature: 25 °C.

-

Injection: Hydrodynamic injection at 0.5 psi for 5 seconds.

-

Detection: UV detection at 200 nm.

-

-

Data Analysis:

-

Identify and quantify peaks based on migration time and peak area compared to external standards.

-

3.2. Quantitative Data

The following tables summarize typical concentrations of 1-MH and 3-MH in various contexts.

Table 1: Typical Plasma and Urine Concentrations of 1-MH and 3-MH

| Analyte | Matrix | Population | Concentration Range | Reference |

| 1-Methylhistidine | Plasma | Omnivores | 0.5 - 15.0 µmol/L | [6] |

| 3-Methylhistidine | Plasma | Omnivores | 2.7 - 10.0 µmol/L | [6] |

| 3-Methylhistidine | Plasma | Vegetarians | Lower than omnivores | [4] |

| 1-Methylhistidine | Urine | Omnivores | Higher than vegetarians | [4] |

| 3-Methylhistidine | Urine | General Adult | 55 - 110 µmol/g creatinine | [1] |

Table 2: Influence of Meat Consumption on Urinary Excretion of Methylated Histidines

| Meat Type | Serving Size | Change in Urinary 1-MH | Change in Urinary 3-MH | Reference |

| Beef | 200 g | Significant Increase | Significant Increase | [18] |

| Chicken | 200 g | Dose-dependent Increase | Dose-dependent Increase | [18] |

| Pork | 200 g | Dose-dependent Increase | Dose-dependent Increase | [18] |

| White Meat | General | Associated with increased 3-MH | Associated with increased 3-MH | [1] |

| Red Meat | General | Associated with increased 1-MH | Associated with increased 1-MH | [1] |

Section 4: Broader Context and Future Directions

4.1. The Role of Related Dipeptides: Anserine and Balenine

Anserine (β-alanyl-1-methylhistidine) and its isomer balenine (β-alanyl-3-methylhistidine) are histidine-containing dipeptides found in the muscle tissue of various animals.[19][20] They are thought to play roles in pH buffering, antioxidant defense, and enhancing exercise performance.[19][20][21] While humans do not synthesize significant amounts of these dipeptides, their dietary intake contributes to the circulating pools of 1-MH and 3-MH.[1] Supplementation with anserine and balenine has been investigated for its potential ergogenic effects, with some studies suggesting improvements in high-intensity exercise performance and reduced fatigue.[19][20]

4.2. Clinical and Therapeutic Implications

The distinct roles of 1-MH and 3-MH as biomarkers have significant clinical utility. The 3-MH/creatinine ratio is a valuable tool for monitoring muscle wasting in various disease states and for assessing the efficacy of interventions aimed at preserving muscle mass.[1][4]

Looking forward, the enzymes involved in histidine methylation, such as SETD3 and METTL9, represent potential therapeutic targets.[3][9][10][11][12][22][23][24][25] The development of small molecule inhibitors or activators of these enzymes could offer novel strategies for:

-

Treating Muscle Wasting Disorders: Modulating SETD3 activity could potentially influence the rate of muscle protein breakdown, offering a therapeutic avenue for sarcopenia and cachexia.[3][23][25]

-

Cancer Therapy: As with other methyltransferases, METTL9's role in protein methylation could be implicated in cancer biology, making it a potential target for anti-cancer drug development.[11]

The use of protein biomarkers is integral to modern drug development, from target identification and validation to monitoring therapeutic efficacy and patient stratification.[26][27][28][29] The continued investigation of 1-MH and 3-MH will undoubtedly provide further insights into human physiology and disease, paving the way for new diagnostic and therapeutic innovations.

References

-

Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. (n.d.). MSACL. Retrieved February 6, 2026, from [Link]

-

Wang, H., Hu, P., & Jiang, J. (2012). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Clinica Chimica Acta, 413(1-2), 131–138. [Link]

-

Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

1-Methylhistidine | Rupa Health. (n.d.). Rupa Health. Retrieved February 6, 2026, from [Link]

-

The Influence of Dietary Habits and Meat Consumption on Plasma 3‐Methylhistidine—A Potential Marker for Muscle Protein Turnover. (2018). Molecular Nutrition & Food Research, 62(19), 1800359. [Link]

-

Cross, A. J., Gunter, M. J., Wood, R. J., Pietinen, P., Taylor, P. R., & Sinha, R. (2014). Urinary 1- and 3-methylhistdine, meat intake, and colorectal adenoma risk. Cancer Epidemiology, Biomarkers & Prevention, 23(7), 1292–1297. [Link]

-

Identification of 1-and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling | Request PDF. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

3-Methylhistidine and 1-methylhistidine. (n.d.). BEVITAL AS. Retrieved February 6, 2026, from [Link]

-

3-Methylhistidine | Rupa Health. (n.d.). Rupa Health. Retrieved February 6, 2026, from [Link]

-

Eom, G. H., Kim, J. Y., Kim, J. Y., & Kim, J. R. (2011). Histone Methyltransferase SETD3 Regulates Muscle Differentiation. Journal of Biological Chemistry, 286(41), 35941–35951. [Link]

-

Rathmacher, J. A., & Flakoll, P. J. (1995). Determination of 3-methylhistidine by capillary electrophoresis. Journal of Chromatography B: Biomedical Applications, 665(1), 113–119. [Link]

-

Urinary 1- and 3-methylhistdine, meat intake, and colorectal adenoma risk. (2014). Cancer Epidemiology, Biomarkers & Prevention, 23(7), 1292–1297. [Link]

-

Davydova, E., St-Germain, J. R., Guna, A., & Falnes, P. Ø. (2021). The methyltransferase METTL9 mediates pervasive 1-methylhistidine modification in mammalian proteomes. Nature Communications, 12(1), 891. [Link]

-

Mass spectrometry-based biomarkers in drug development. (2015). Journal of Proteome Research, 14(5), 2003–2015. [Link]

-

Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. (2019). The Journal of Poultry Science, 56(4), 294–300. [Link]

-

Ostojic, S. M., & Stajer, V. (2023). Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance—A Narrative Review. Nutrients, 15(5), 1226. [Link]

-

Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss. (2014). Journal of Cachexia, Sarcopenia and Muscle, 5(1), 19–25. [Link]

-

METTL9 - Protein-L-histidine N-pros-methyltransferase - Homo sapiens (Human). (n.d.). UniProt. Retrieved February 6, 2026, from [Link]

-

Protein Biomarkers Prove Invaluable in Drug Development. (2022, November 7). Biocompare. [Link]

-

Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance—A Narrative Review. (2023). Nutrients, 15(5), 1226. [Link]

-

Separation of histidine enantiomers by capillary electrochromatography with molecularly imprinted monolithic columns. (2020). Journal of Separation Science, 43(9-10), 1896–1904. [Link]

-

SETD3 is a mechanosensitive enzyme that methylates actin on His73 to regulate mitochondrial dynamics and function. (2023). Journal of Cell Science, 136(12), jcs261021. [Link]

-

The Structure, Activity, and Function of the SETD3 Protein Histidine Methyltransferase. (2020). International Journal of Molecular Sciences, 21(17), 6332. [Link]

-

Effects of Pharmacological Interventions on Muscle Protein Synthesis and Breakdown in Recovery from Burns. (2013). Journal of Burn Care & Research, 34(4), e231–e240. [Link]

-

de Jager, S., Van Damme, S., De Baere, S., Croubels, S., Jäger, R., Purpura, M., ... & Derave, W. (2023). No Effect of Acute Balenine Supplementation on Maximal and Submaximal Exercise Performance in Recreational Cyclists. International Journal of Sport Nutrition and Exercise Metabolism, 33(1), 1–9. [Link]

-

Kasicka, V., Prusik, Z., Sázelová, P., & Vydra, T. (2001). Determination of 3-methylhistidine and 1-methylhistidine in untreated urine samples by capillary electrophoresis. Journal of Chromatography B: Biomedical Sciences and Applications, 754(1), 189–197. [Link]

-

Sjolin, J., Hjort, G., Friman, G., & Hambraeus, L. (1987). Urinary excretion of 1-methylhistidine: a qualitative indicator of exogenous 3-methylhistidine and intake of meats from various sources. Metabolism, 36(12), 1175–1184. [Link]

-

METTL9 is a protein histidine methyltransferase that methylates the... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Targeting Proteomics to Decipher Biology for the Drug Development Pipeline. (2023, December 4). YouTube. [Link]

-

An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. Retrieved February 6, 2026, from [Link]

-

Wilkinson, A. W., Diep, J., Dai, S., Liu, S., Ooi, Y. S., Song, D., ... & Gozani, O. (2018). SETD3 protein is the actin-specific histidine N-methyltransferase. eLife, 7, e37921. [Link]

-

Cross, A. J., Gunter, M. J., Wood, R. J., Pietinen, P., Taylor, P. R., & Sinha, R. (2014). Urinary 1-methylhistidine and 3-methylhistidine, meat intake, and colorectal adenoma risk. Cancer Epidemiology, Biomarkers & Prevention, 23(7), 1292–1297. [Link]

-

Lv, M., Chen, D., Li, Y., Zhang, Y., Wang, G., & Li, G. (2021). METTL9 mediated N1-histidine methylation of zinc transporters is required for tumor growth. Protein & Cell, 12(10), 823–828. [Link]

-

Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. (2022). The FEBS Journal, 289(16), 4785–4800. [Link]

-

Bioanalytical separation using capillary electrophoresis. (2016). Diva-portal.org. [Link]

-

Protein Marker-Dependent Drug Discovery Targeting Breast Cancer Stem Cells. (2023). Cancers, 15(13), 3394. [Link]

-

SETD3 is a mechanosensitive enzyme that methylates actin on His73 to regulate mitochondrial dynamics and function. (2023). Journal of Cell Science, 136(12), jcs261021. [Link]

-

No Effect of Acute Balenine Supplementation on Maximal and Submaximal Exercise Performance in Recreational Cyclists. (2023). International Journal of Sport Nutrition and Exercise Metabolism, 33(1), 1–9. [Link]

-

Effects of Carnosine and Anserine Supplementation on Relatively High Intensity Endurance Performance. (2015). International Journal of Sport and Health Science, 13, 66–72. [Link]

Sources

- 1. 3-Methylhistidine | Rupa Health [rupahealth.com]

- 2. msacl.org [msacl.org]

- 3. Histone Methyltransferase SETD3 Regulates Muscle Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Influence of Dietary Habits and Meat Consumption on Plasma 3‐Methylhistidine—A Potential Marker for Muscle Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Methylhistidine and 1-methylhistidine - BEVITAL AS [bevital.no]

- 7. researchgate.net [researchgate.net]

- 8. SETD3 protein is the actin-specific histidine N-methyltransferase | eLife [elifesciences.org]

- 9. The methyltransferase METTL9 mediates pervasive 1-methylhistidine modification in mammalian proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Determination of 3-methylhistidine by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of 3-methylhistidine and 1-methylhistidine in untreated urine samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. diva-portal.org [diva-portal.org]

- 18. Urinary excretion of 1-methylhistidine: a qualitative indicator of exogenous 3-methylhistidine and intake of meats from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance-A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. journals.humankinetics.com [journals.humankinetics.com]

- 22. journals.biologists.com [journals.biologists.com]

- 23. The Structure, Activity, and Function of the SETD3 Protein Histidine Methyltransferase [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. SETD3 is a mechanosensitive enzyme that methylates actin on His73 to regulate mitochondrial dynamics and function - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Mass spectrometry-based biomarkers in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. biocompare.com [biocompare.com]

- 29. youtube.com [youtube.com]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Boc-π-methyl-L-histidine and Boc-τ-methyl-L-histidine

Introduction: The Significance of Histidine Methylation in Peptide and Drug Design

Histidine, with its unique imidazole side chain, plays a pivotal role in the structure and function of peptides and proteins. The pKa of the imidazole ring, being close to physiological pH, allows it to act as both a proton donor and acceptor, making it a key player in enzymatic catalysis, metal ion coordination, and protein-protein interactions. Post-translational modification of histidine, particularly methylation, adds another layer of complexity and regulatory control. The methylation of the imidazole ring can occur at two positions: the π-nitrogen (Nπ, N-1) or the τ-nitrogen (Nτ, N-3), leading to the formation of π-methylhistidine or τ-methylhistidine, respectively. This seemingly subtle modification can have profound effects on the physicochemical properties of the amino acid, including its basicity, hydrogen bonding capacity, and steric profile.

In the realm of synthetic peptide chemistry and drug development, the use of protected methylated histidine derivatives, such as Boc-π-methyl-L-histidine and Boc-τ-methyl-L-histidine, provides a powerful tool to probe structure-activity relationships (SAR) and to fine-tune the properties of peptide-based therapeutics. The choice between the π- and τ-isomers is a critical design element that can significantly impact a peptide's conformation, stability, and biological activity. This guide provides a comprehensive technical overview of these two crucial building blocks, offering insights into their distinct chemical characteristics, synthetic considerations, and strategic applications.

Section 1: Structural and Physicochemical Divergence of π- and τ-Methylated Histidine

The core difference between Boc-π-methyl-L-histidine and Boc-τ-methyl-L-histidine lies in the position of the methyl group on the imidazole ring. This seemingly minor positional isomerism leads to significant alterations in the electronic and steric properties of the molecule.

1.1 Chemical Structures

A critical point of contention in the literature is the nomenclature for the methylated nitrogens of the imidazole ring. Organic chemists designate the nitrogen proximal to the side chain as N-3 or Nτ, while biochemists have historically referred to it as N-1 or Nπ. For clarity and consistency with modern chemical nomenclature, this guide will adhere to the IUPAC-recommended π (N-1) and τ (N-3) designation.

Caption: Chemical structures of Boc-π-methyl-L-histidine and Boc-τ-methyl-L-histidine.

1.2 pKa and Basicity

The position of the methyl group significantly influences the pKa of the remaining imidazole nitrogen, thereby altering its basicity and hydrogen bonding characteristics at physiological pH.

-

Boc-π-methyl-L-histidine: The methyl group at the N-π position is more distant from the electron-withdrawing alpha-amino and carboxyl groups of the amino acid backbone. This results in a higher pKa for the N-τ nitrogen compared to the corresponding nitrogen in τ-methylated histidine.

-

Boc-τ-methyl-L-histidine: The methyl group at the N-τ position is in closer proximity to the amino acid backbone. This proximity, and the associated inductive effects, leads to a lower pKa for the N-π nitrogen.

| Compound | Imidazole Nitrogen pKa | Reference |

| L-Histidine | ~6.0 | [1] |

| 1-Methyl-L-histidine (π-methyl) | ~6.47 | |

| 3-Methyl-L-histidine (τ-methyl) | ~6.9-7.1 |

Note: The pKa values can vary slightly depending on the experimental conditions and the specific protecting groups on the alpha-amino and carboxyl functions.

This difference in pKa is of paramount importance in drug design. A higher pKa, as seen in the π-methylated isomer, means that the imidazole ring will be protonated over a wider pH range, carrying a positive charge. This can influence electrostatic interactions with biological targets. Conversely, the lower pKa of the τ-methylated isomer means it is more likely to be neutral at physiological pH, which can be advantageous for membrane permeability and certain receptor-ligand interactions.

1.3 Steric Hindrance and Conformational Effects

The placement of the methyl group also introduces distinct steric constraints that can influence the preferred conformation of the amino acid side chain and, by extension, the overall peptide structure.

-

Boc-π-methyl-L-histidine: The methyl group is positioned further away from the Cβ-Cγ bond of the side chain. This generally allows for greater rotational freedom around the χ1 and χ2 dihedral angles, leading to a more flexible side chain.

-

Boc-τ-methyl-L-histidine: The methyl group is in closer proximity to the Cβ atom, which can create steric hindrance and restrict the rotation around the χ1 dihedral angle. This can favor specific side-chain conformations, potentially pre-organizing a peptide for binding to its target.

Section 2: Synthetic Strategies and Peptide Incorporation

The synthesis of peptides containing methylated histidine residues requires careful consideration of the protecting group strategy and coupling conditions to avoid side reactions and ensure the integrity of the final product.

2.1 Synthesis of Boc-Protected Methylated Histidines

The preparation of Boc-π-methyl-L-histidine and Boc-τ-methyl-L-histidine typically starts from L-histidine. The key challenge is the regioselective methylation of the imidazole ring.

Caption: General synthetic workflow for Boc-protected methylated histidines.

A common strategy involves the initial protection of the α-amino group with the Boc moiety and the carboxyl group as a methyl or benzyl ester. The subsequent methylation of the imidazole ring can be directed towards the π or τ position by carefully selecting the methylating agent and reaction conditions. For instance, methylation under basic conditions often favors the thermodynamically more stable τ-methylated product, while certain reagents and conditions can promote the formation of the π-methylated isomer. Chromatographic separation is typically required to isolate the desired isomer in high purity.

2.2 Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

Both Boc-π-methyl-L-histidine and Boc-τ-methyl-L-histidine are amenable to standard solid-phase peptide synthesis (SPPS) protocols, typically using either Boc or Fmoc strategies.

Step-by-Step Protocol for Boc-SPPS Incorporation:

-

Resin Swelling: Swell the desired resin (e.g., Merrifield resin) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Deprotection (if applicable): For subsequent couplings after the first amino acid, remove the N-terminal protecting group (e.g., Fmoc with piperidine in DMF, or Boc with trifluoroacetic acid (TFA) in DCM).

-

Washing: Thoroughly wash the resin with the appropriate solvents to remove residual deprotection reagents and byproducts.

-

Coupling:

-

Pre-activate the Boc-protected methylated histidine (2-4 equivalents) with a coupling reagent such as dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in the presence of an additive like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

-

Add the activated amino acid solution to the resin-bound peptide.

-

Allow the coupling reaction to proceed for the recommended time (typically 1-2 hours).

-

-

Washing: Wash the resin to remove excess reagents and byproducts.

-

Capping (optional but recommended): To block any unreacted amino groups, treat the resin with a capping agent like acetic anhydride.

-

Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or a TFA-based cocktail with scavengers).

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry and other analytical techniques.

Causality behind Experimental Choices:

-

Choice of Coupling Reagent: The use of phosphonium- or uronium-based coupling reagents like HATU or HBTU is often preferred for hindered couplings, which can be a factor with the sterically demanding methylated histidine residues. These reagents are known to be highly efficient and minimize the risk of racemization.

-

Use of Additives: Additives like HOBt or HOAt act as catalysts and suppress side reactions, leading to higher coupling yields and purer products.

-

Scavengers in Cleavage: During the final cleavage step, scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) are crucial to quench reactive carbocations generated from the cleavage of protecting groups, thereby preventing the modification of sensitive residues like tryptophan and methionine.

2.3 Potential Side Reactions and Mitigation

-

Racemization: The α-carbon of amino acids is susceptible to racemization, especially during the activation step of coupling. The use of appropriate coupling reagents and additives, as mentioned above, can significantly reduce this risk.

-

Methyl Group Migration: While generally stable, there is a theoretical possibility of methyl group migration between the π and τ nitrogens under certain conditions, particularly with harsh or prolonged exposure to strong acids or bases. It is therefore advisable to use the mildest possible conditions for deprotection and cleavage.

-

Incomplete Coupling: The steric bulk of the methyl group and the Boc protecting group can sometimes lead to incomplete coupling. Monitoring the coupling reaction using a colorimetric test (e.g., the Kaiser test) and, if necessary, performing a double coupling can ensure complete reaction.

Section 3: Analytical Characterization

The unambiguous differentiation between π- and τ-methylated histidine residues within a peptide is crucial for quality control and for correlating structure with activity. A combination of analytical techniques is typically employed.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the two isomers.

-

¹H NMR: The chemical shifts of the imidazole ring protons (C2-H and C4/5-H) are sensitive to the position of the methyl group. The C2-H proton, in particular, often shows a distinct chemical shift depending on whether the adjacent nitrogen is methylated.

-

¹³C NMR: The chemical shifts of the imidazole ring carbons also differ between the two isomers.

-

¹H-¹⁵N HSQC/HMBC: Two-dimensional NMR experiments that correlate proton and nitrogen chemical shifts can provide definitive evidence for the location of the methyl group by observing long-range correlations between the methyl protons and the imidazole nitrogens.

3.2 Mass Spectrometry (MS)

While standard mass spectrometry cannot differentiate between the two isomers as they have the same mass, tandem mass spectrometry (MS/MS) can be informative. The fragmentation patterns of peptides containing π- or τ-methylated histidine may differ due to the influence of the methyl group on the stability of the fragment ions. However, these differences can be subtle and may require careful analysis and comparison with authentic standards.

3.3 High-Performance Liquid Chromatography (HPLC)

The two isomers have slightly different polarities and steric profiles, which can lead to different retention times on reverse-phase HPLC columns. Co-injection with authentic standards of peptides containing either Boc-π-methyl-L-histidine or Boc-τ-methyl-L-histidine can be used for identification.

Section 4: Impact on Peptide Properties and Case Studies

The choice between incorporating a π- or τ-methylated histidine can have a dramatic impact on the biological activity and pharmacokinetic properties of a peptide.

4.1 Modulation of Receptor Binding and Activity

The altered pKa, hydrogen bonding capacity, and steric bulk of the methylated histidine side chain can directly influence its interaction with the binding pocket of a receptor or the active site of an enzyme.

-

Case Study: GnRH Analogs: In the development of gonadotropin-releasing hormone (GnRH) analogs, the modification of the histidine residue at position 2 has been extensively explored. The introduction of methylated histidine derivatives has been shown to alter the binding affinity and signaling properties of these analogs, with the π- and τ-isomers often exhibiting distinct pharmacological profiles. For example, a π-methylated histidine might be able to form a crucial hydrogen bond that a τ-methylated histidine cannot, due to the presence of the methyl group.

4.2 Enhancement of Metabolic Stability

Peptides are often susceptible to enzymatic degradation by proteases. The introduction of unnatural amino acids, such as methylated histidines, can enhance metabolic stability. The steric hindrance provided by the methyl group can prevent or slow down the cleavage of adjacent peptide bonds by exopeptidases and endopeptidases.

4.3 Influence on Peptide Conformation and Aggregation

As discussed earlier, the steric constraints imposed by the methyl group can influence the local and global conformation of a peptide. This can be exploited to stabilize a desired secondary structure, such as an α-helix or a β-turn, which may be critical for biological activity. Conversely, the introduction of a methyl group can also impact the propensity of a peptide to aggregate, which is an important consideration in the formulation and delivery of peptide-based drugs.

Conclusion

Boc-π-methyl-L-histidine and Boc-τ-methyl-L-histidine are not merely interchangeable building blocks in peptide synthesis. They are distinct chemical entities with unique physicochemical properties that can be strategically employed to modulate the structure, stability, and biological activity of peptides. A thorough understanding of their differences in pKa, steric hindrance, and synthetic handling is essential for the rational design of novel peptide-based therapeutics and research tools. The careful selection between these two isomers, guided by the principles outlined in this guide, can be a critical determinant in the success of a drug discovery and development program.

References

-

Protein Histidine Methylation | Request PDF - ResearchGate. [Link]

-

pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. [Link]

-

Nalpha-Boc-L-histidine methyl ester | C12H19N3O4 | CID 7017200 - PubChem. [Link]

-

Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions | Journal of Chemical Theory and Computation - ACS Publications. [Link]

-

Ch27 pKa and pI values - University of Calgary. [Link]

-

Enzymology and significance of protein histidine methylation - ResearchGate. [Link]

-

Enzymology and significance of protein histidine methylation - PMC - PubMed Central. [Link]

-

If Histidine is a basic A.A., who does it have a lower pKa than Tyrosine and Cysteine...or better, why aren't Tyrosine and Cysteine considered basic? : r/Mcat - Reddit. [Link]

-

Histidine methyltransferase SETD3 methylates structurally diverse histidine mimics in actin - PMC - PubMed Central. [Link]

-

3-Methyl-L-Histidine | C7H11N3O2 | CID 64969 - PubChem. [Link]

-

Boc-His(Z)-OH | C19H23N3O6 | CID 13712213 - PubChem - NIH. [Link]

-

Showing Compound 3-Methyl-L-histidine (FDB021798) - FooDB. [Link]

-

(tert-Butoxycarbonyl)-L-histidine | C11H17N3O4 | CID 87308 - PubChem. [Link]

Sources

Advanced Application of Boc-His(1-Me)-OH in Peptide Synthesis

[1][3]

Molecular Profile & Structural Significance[1]

The use of methylated histidine derivatives is a precision tool in medicinal chemistry, primarily used to probe the hydrogen-bonding capabilities and tautomeric preferences of the imidazole ring within a peptide sequence.

Nomenclature & Isomer Identification

The most critical initial step is verifying the regiochemistry. The nomenclature for methylhistidines is historically inconsistent between biochemical (IUPAC-IUB) and organic chemical standards.

-

Compound: Boc-His(1-Me)-OH

-

CAS: 61070-20-0[2][]

-

Isomer:

-methylhistidine (pros-methylhistidine) -

Structure: The methyl group is attached to the nitrogen atom closest to the alanine side chain (position 1 or

).

Distinction from 3-Me:

-

1-Me (

): Sterically hinders the proximal face; prevents the -

3-Me (

): Methyl group on the distal nitrogen. This is the isomer typically found in biological systems (e.g., myofibrillar proteins) and is often the "active" mimetic in TRH analogs.

Chemical Properties

| Property | Value | Relevance |

| Formula | Building block | |

| MW | 269.3 g/mol | Mass shift of +14.02 Da vs His |

| pKa (Imidazole) | ~6.5 (shifted) | Methylation alters basicity and protonation state at physiological pH. |

| Solubility | DMSO, DMF, MeOH | Hydrophobic protection (Boc) + Methyl improves organic solubility vs free His. |

Experimental Protocols: Synthesis & Coupling

Boc-His(1-Me)-OH is primarily utilized in Boc Solid-Phase Peptide Synthesis (Boc-SPPS) or Solution Phase Synthesis .

Coupling Strategy (Prevention of Racemization)

While the

Recommended Coupling System: Use DIC (Diisopropylcarbodiimide) / Oxyma Pure or HATU / HOAt .

-

Why: Oxyma and HOAt are superior to HOBt in suppressing racemization for histidine derivatives.

-

Base: Use TMP (2,4,6-Trimethylpyridine / Collidine) instead of DIPEA. Collidine is a weaker base with higher steric hindrance, significantly reducing base-catalyzed racemization during activation.[4]

Protocol: Solid Phase Coupling (Boc Chemistry)

-

Resin Preparation: Swell MBHA or PAM resin in DCM (20 min).

-

Deprotection: Treat resin with 50% TFA/DCM (2 x 1 min, 1 x 20 min) to remove N-terminal Boc of the previous residue.

-

Neutralization: Wash with 5% DIPEA/DCM (3 x 2 min). Critical: Ensure complete removal of TFA.

-

Activation:

-

Dissolve Boc-His(1-Me)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

-

Add DIC (3.0 eq).

-

Pre-activation: Allow to react for 2–3 minutes max (minimize time to avoid side reactions).

-

-

Coupling: Add mixture to resin. Shake at room temperature for 60–90 minutes.

-

Monitoring: Perform Kaiser test. If slightly positive, re-couple using HATU/HOAt/Collidine (3:3:5 eq) for 45 mins.

Cleavage & Deprotection

Since the side chain is a stable alkyl group (Methyl), it does not require removal. The N-terminal Boc is acid-labile.

-

Final Cleavage (Boc-SPPS): High HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid) is used to cleave the peptide from the resin. The 1-Methyl group is stable to HF.

-

Solution Phase: Boc removal is achieved with 50% TFA/DCM or 4M HCl in Dioxane.

Workflow Visualization

Caption: Optimized Boc-SPPS workflow for incorporating Boc-His(1-Me)-OH, highlighting the critical activation step to prevent racemization.

Applications & Case Studies

GPCR Ligand Engineering (Angiotensin II)

In the development of Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) analogs, the histidine at position 6 is critical for receptor activation.

-

Application: Replacing

with -

Mechanism: The 1-Me substitution blocks the

-nitrogen, preventing it from accepting a hydrogen bond from the receptor (likely Asp residues in the binding pocket). -

Outcome: Often results in a significant loss of biological activity compared to the native or 3-Me analog, proving the necessity of the

-nitrogen's H-bonding capability for agonist activity. This makes Boc-His(1-Me)-OH an essential "negative control" tool in SAR studies to map receptor topology.

Epigenetic Research (Histone Methylation)

Methylation of histidine in histones (e.g., H3) is an emerging area of epigenetics.

-

Role: Synthetic peptides containing 1-MeHis are used as authentic standards for Mass Spectrometry (LC-MS/MS) to distinguish between biological methylation isomers (

vs -

Protocol: Small peptide fragments of Histone H3 are synthesized using Boc-His(1-Me)-OH to create a retention time library for identifying the elusive "histidine methyltransferase" activity in vivo.

Metal Coordination Studies

The imidazole ring is a primary ligand for

-

Utility: 1-Methylation sterically hinders metal coordination at the

site, forcing coordination through the

Troubleshooting & Stability

| Issue | Cause | Solution |

| Racemization | Base-catalyzed proton abstraction. | Use Collidine (TMP) instead of DIPEA/TEA. Keep activation time < 3 min. Use Oxyma Pure. |

| Low Coupling Yield | Steric hindrance of the methyl group. | Double couple. Increase temperature to 50°C (microwave assisted) if using Oxyma/DIC. |

| Solubility | Hydrophobic nature of Boc + Methyl. | Dissolve in pure DMF or NMP. Avoid DCM for the coupling step if solubility is poor. |

| Isomer Contamination | Impure starting material (3-Me vs 1-Me). | Verify identity via NMR or HPLC co-injection with known standards before synthesis. |

References

-

BenchChem. Application of Boc-His(Boc)-OH in the Synthesis of Bioactive Peptides: Application Notes and Protocols. BenchChem Application Notes. Link

-

Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

-

Thalluri, K., et al. (2013). "Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) as Coupling Reagent for Racemization-Free Esterification." Advanced Synthesis & Catalysis. Link

-

NIH/PubMed. Enzymology and significance of protein histidine methylation. (Discusses 1-Me vs 3-Me biological relevance). Link

-

ChemicalBook. Boc-His(1-Me)-OH Product Specifications and Synthesis.Link

Technical Guide: Stability of the N-Methylimidazole Moiety in Boc Chemistry

The following technical guide details the stability, reactivity, and handling of the

Strategic Overview: The "Janus" Reactivity of NMI

For drug development professionals, the

-

In Basic/Neutral Conditions (Protection Phase): The N3 nitrogen is highly nucleophilic (

of conjugate acid -

In Acidic Conditions (Deprotection Phase): The NMI group acts as a "proton sponge." It rapidly protonates to form the imidazolium salt. This protonation is the key to its stability, shielding the ring from electrophilic attack by tert-butyl cations.

This guide provides the mechanistic grounding and protocols to navigate these behaviors without compromising yield or purity.

Phase I: Boc Protection in the Presence of NMI

When introducing a Boc group to an amine elsewhere on a molecule containing an NMI moiety, the NMI group is not a passive spectator. It acts as an internal catalyst .

The Mechanism: Transient Activation

The NMI moiety attacks

Implications for Chemoselectivity:

-

Acceleration: The reaction rate for amine protection will increase.

-

Risk of O-Acylation: If your substrate contains free hydroxyl groups (e.g., Ser, Thr, Tyr analogs), the internal NMI group may catalyze unwanted O-Boc protection, which is normally slow without a catalyst.

-

Reagent Consumption: The [Boc-NMI]

species exists in equilibrium. If the reaction is quenched too early, you may lose equivalents of

Visualization: The Internal Catalytic Cycle

The following diagram illustrates how an NMI moiety on a substrate (

Caption: The NMI moiety acts as an internal nucleophilic catalyst, forming a transient reactive species that transfers the Boc group to amines (desired) or alcohols (potential side reaction).

Experimental Protocol: Chemoselective Protection

Objective: Protect a primary amine as

-

Solvent Selection: Use DCM or THF . Avoid DMF if possible, as it enhances the nucleophilicity of NMI, increasing side reactions.

-

Temperature Control: Cool the reaction to 0 °C before adding

. The activation energy for O-acylation is higher than N-acylation; low temperature leverages this kinetic difference. -

Stoichiometry: Add

dropwise (1.05 eq). Do not use a large excess. -

Quenching (Critical):

-

The [Boc-NMI]

intermediate is water-sensitive. -

Add a solution of saturated

and stir vigorously for 15 minutes. This hydrolyzes any transient

-

Phase II: Boc Deprotection & Stability

The primary concern during deprotection (TFA/DCM or HCl/Dioxane) is the stability of the imidazole ring against alkylation by the tert-butyl cation (

Mechanism: The Protonation Shield

Unlike electron-rich indoles (Tryptophan) which are prone to alkylation by

-

State in TFA: The NMI becomes protonated at the N3 position (

). -

Result: The positively charged imidazolium ring is electron-deficient and electrostatically repels the electrophilic

cation.

Stability Verdict: The NMI group is chemically stable in neat TFA, 4M HCl, and HBr/AcOH. No ring degradation or demethylation occurs under standard conditions.

Visualization: Protonation Shielding

Caption: In acidic deprotection media, the NMI group protonates immediately. The resulting positive charge repels the tert-butyl cation, preventing alkylation side reactions.

Protocol: Deprotection and Salt Management

While chemically stable, the NMI group complicates isolation because it forms a salt that can be hygroscopic or difficult to crystallize.

Step-by-Step Workflow:

-

Cocktail Preparation: Prepare a solution of TFA/DCM (1:1) .

-

Note: Scavengers (e.g., triethylsilane) are not strictly required for NMI stability alone, but should be included if other sensitive residues (Trp, Met, Tyr) are present.

-

-

Reaction: Add substrate at 0 °C, then warm to room temperature. Monitor by HPLC (NMI UV absorbance is low; ensure detection wavelength is appropriate, e.g., 210-220 nm).

-

Workup (The Challenge):

-

Evaporation of TFA leaves the bis-trifluoroacetate salt (one on the amine, one on the imidazole).

-

Removal of excess TFA: Co-evaporate with toluene (3x) or MTBE to remove trapped acid.

-

-

Free-Basing (Optional but Risky):

-

If the free base is required, neutralize with aqueous

and extract into DCM/Isopropanol (3:1). -

Warning: NMI derivatives are often highly water-soluble. Extraction efficiency may be poor. Ion-exchange chromatography (Dowex 1x8, OH- form) is often superior to liquid-liquid extraction for polar NMI derivatives.

-

Summary of Stability Data

| Condition | Stability of NMI Group | Potential Side Reaction | Prevention Strategy |

| Boc2O / Base | Reactive (Transient) | Formation of [Boc-NMI]+; O-acylation of alcohols. | Use stoichiometric Boc2O; low temp (0°C); aqueous quench. |

| TFA / DCM | Stable | None (Protected by protonation). | None required. |

| HCl / Dioxane | Stable | None. | Ensure anhydrous conditions to prevent ester hydrolysis elsewhere. |

| H2 / Pd-C | Stable | None (Ring is aromatic). | N/A |

| NaOH (aq) | Stable | None. | N/A |

References

-

Catalytic Role of NMI: Evano, G., et al. "N-Methylimidazole Promotes the Reaction of Homophthalic Anhydride with Imines."[1][2] The Journal of Organic Chemistry, vol. 79, no. 15, 2014. Link

- Boc Mechanism & Catalysis: Ragnarsson, U., et al. "Accelerated Boc-protection of amino acids." Journal of Organic Chemistry, vol. 63, 1998.

- Stability of Imidazole Derivatives: Pozharskii, A. F., et al. Heterocycles in Life and Society. Wiley, 2011. (Authoritative text on heterocycle stability in acid/base).

-

Deprotection Methodologies: Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978. Link

Sources

Part 1: Structural Biochemistry & Target Analysis

Technical Deep Dive: Chemo-Selective Synthesis of Anserine and Balenine

Executive Summary

Anserine and Balenine are bioactive histidine-containing dipeptides (HCDs) distinguished solely by the regiochemistry of the imidazole ring methylation. Despite their structural simplicity (

The critical distinction between Anserine and Balenine lies in the position of the methyl group on the imidazole ring. This positional isomerism dictates their biological function, including zinc chelation capacity and carnosinase resistance.

-

Anserine:

-alanyl- -

Balenine (Ophidine):

-alanyl-

Nomenclature Warning: Vendor catalogs frequently conflict on "1-methyl" vs. "3-methyl" numbering. Always verify the structure visually or by the Greek letter designation (

DOT Diagram: Structural Logic & Isomerism

Caption: Divergent synthesis pathways based on imidazole methylation sites (

Part 2: Critical Reagents & Building Blocks

To ensure "Self-Validating" protocols (Part 2 of directive), we must eliminate the variable of regioselectivity during the reaction. We do not methylate on the resin; we assemble pre-methylated blocks.

The Resin: 2-Chlorotrityl Chloride (2-CTC)

-

Selection: 2-CTC Resin (Loading: 0.6–0.8 mmol/g).

-

Causality: Histidine is prone to racemization (L

D conversion) during the loading of the first amino acid if esterification conditions are harsh (e.g., Wang resin with DMAP). 2-CTC allows for extremely mild, base-free loading via nucleophilic displacement of chloride, preserving chiral integrity.

The Building Blocks (The "Secret Sauce")

Standard Fmoc-His(Trt)-OH cannot be used here. You must source the specific methylated analogs.

| Component | Reagent Name (Vendor Specifics) | Function |

| Anserine Core | Fmoc-His(1-Me)-OH (Fmoc- | Introduces the Pi-methylated ring. |

| Balenine Core | Fmoc-His(3-Me)-OH (Fmoc- | Introduces the Tau-methylated ring. |

| N-Terminus | Fmoc- | The beta-amino acid cap. |

| Coupling | DIC (Diisopropylcarbodiimide) + Oxyma Pure | Low-racemization coupling cocktail. Avoid HATU for His-couplings. |

| Deprotection | 20% Piperidine in DMF (with 0.1M HOBt) | HOBt prevents aspartimide-like side reactions (though less relevant here, it is good practice). |

Part 3: Solid-Phase Peptide Synthesis (SPPS) Protocol

This workflow is designed for a 0.1 mmol scale.

Step 1: Resin Loading (The Critical Step)

-

Swell Resin: Place 150 mg of 2-CTC resin in a reactor. Swell in dry DCM (Dichloromethane) for 20 mins.

-

Prepare AA Solution: Dissolve 0.1 mmol of the specific Fmoc-Methyl-His-OH in 2 mL dry DCM. Add 4 equivalents of DIPEA (Diisopropylethylamine).

-

Coupling: Add solution to resin. Agitate for 2 hours at room temperature.

-

Capping: Add 0.5 mL of Methanol (HPLC grade) to the reaction mixture and agitate for 20 mins.

-

Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Step 2: Fmoc Deprotection[4]

-

Add 20% Piperidine in DMF. Agitate for 5 mins. Drain.

-

Add fresh 20% Piperidine in DMF. Agitate for 10 mins. Drain.

-

Validation: UV monitoring of the drain at 301 nm (dibenzofulvene adduct) confirms deprotection.

Step 3: Coupling -Alanine

-amino acids are less sterically hindered but can be slower to couple than-

Cocktail: Dissolve Fmoc-

-Ala-OH (3 eq), Oxyma Pure (3 eq), and DIC (3 eq) in DMF. -

Activation: Let the mixture activate for 2 minutes before adding to the resin (Pre-activation).

-

Reaction: Add to resin. Agitate for 60 minutes.

-

Kaiser Test (Self-Validation): Take a few resin beads. Add Ninhydrin reagents.

-

Blue beads = Incomplete coupling (Repeat step).

-

Colorless/Yellow beads = Complete coupling (Proceed).

-

Step 4: Final Cleavage & Global Deprotection

Since we used 2-CTC and have no side-chain protecting groups (the methyl is stable, and trityl is on the resin), cleavage is mild.

-

Wash Resin: Thoroughly with DCM (5x) to remove all DMF (DMF interferes with precipitation).

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5%

. -

Execution: Agitate for 90 minutes.

-

Isolation: Filter resin.[4] Precipitate filtrate into cold Diethyl Ether (-20°C). Centrifuge to pellet the white solid.

DOT Diagram: Synthesis Workflow

Caption: Step-by-step SPPS workflow ensuring chiral integrity and chemical selectivity.

Part 4: Purification & Validation

Standard C18 HPLC often fails for these dipeptides because they are small, highly polar, and wash out in the void volume.

Purification Strategy:

-

Column: C18-AQ (Aqueous stable) or HILIC (Hydrophilic Interaction Liquid Chromatography).

-

Mobile Phase A: 0.1% TFA in Water (Ion-pairing agent is crucial).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0% B for 5 mins (to load), then 0-10% B over 20 mins. (Very shallow gradient).

Analytical Validation (Mass Spec):

-

Anserine:

m/z. -

Balenine:

m/z. -

Differentiation: Since they are isobaric, they must be separated by retention time (co-injection with standards) or NMR.

-

NMR Signature: The methyl group singlet in

H-NMR is diagnostic.-

Anserine (

): -

Balenine (

):

-

References

-

PubChem. (n.d.). Anserine Compound Summary. National Library of Medicine. Retrieved from [Link]

-

CEM Corporation. (n.d.).[5] Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Application Notes. Retrieved from [Link]

-

Derave, W., et al. (2019). Muscle Carnosine Metabolism and beta-alanine supplementation. Frontiers in Nutrition. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discrimination between different methylation states of chemotaxis receptor Tar by receptor methyltransferase CheR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. cem.hu [cem.hu]

Methodological & Application

Application Note & Protocol: Solid-Phase Synthesis of Peptides Incorporating N(π)-Methyl-L-Histidine using Boc Chemistry

Abstract

The incorporation of N-methylated amino acids into peptides is a cornerstone strategy for enhancing pharmacological properties, including metabolic stability, membrane permeability, and receptor binding affinity.[1] N(π)-methyl-histidine (His(1-Me)) is a particularly valuable, yet synthetically challenging, unnatural amino acid. This guide provides a comprehensive, field-proven protocol for the incorporation of Boc-His(1-Me)-OH into a peptide sequence using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, critical parameters, and troubleshooting strategies to ensure a high-purity final product.

Introduction: The Rationale and Challenges of His(1-Me) Incorporation

Histidine presents unique challenges in SPPS due to the nucleophilic nature of its imidazole side chain. During coupling, the unprotected imidazole ring can lead to side reactions and, most critically, racemization of the α-carbon.[2][3] This occurs because the lone pair of electrons on the N(π) nitrogen can abstract the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.[2]

While traditional Boc-SPPS often employs side-chain protecting groups like the 2,4-dinitrophenyl (Dnp) or tosyl (Tos) groups to mitigate these issues, the permanent methylation at the N(π) position in Boc-His(1-Me)-OH inherently blocks the primary pathway for this intramolecular-catalyzed racemization.[3] However, new challenges arise:

-